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molecular formula C8H9F3N2 B8438964 2,3,5-Trifluoro-6-isopropylaminopyridine

2,3,5-Trifluoro-6-isopropylaminopyridine

Cat. No. B8438964
M. Wt: 190.17 g/mol
InChI Key: VIHQANVISNLNRO-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 20 ml of acetonitrile were added 6.0 g of 2,3,5,6-tetrafluoropyridine and 6.0 g of isopropylamine, and the mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure. After adding 40 ml of chloroform, the solution was washed with 50 ml of 3% aqueous solution of potassium carbonate. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 1.9 g of the title compound as a colorless oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([F:10])[N:3]=1.[CH:11]([NH2:14])([CH3:13])[CH3:12]>C(#N)C>[F:10][C:4]1[C:5]([F:9])=[CH:6][C:7]([F:8])=[C:2]([NH:14][CH:11]([CH3:13])[CH3:12])[N:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=NC(=C(C=C1F)F)F
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After adding 40 ml of chloroform
WASH
Type
WASH
Details
the solution was washed with 50 ml of 3% aqueous solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=NC(=C(C=C1F)F)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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